N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide
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Overview
Description
N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their diverse applications in various fields due to their interesting chemical properties, including their potential in nonlinear optics (NLO) and bioinorganic chemistry .
Preparation Methods
The synthesis of N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, or tetrahydrofuran under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its pharmacological applications.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s effects on cellular pathways, such as the NF-κB and STAT-3 pathways, contribute to its anti-inflammatory and anticancer properties .
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE include other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- (E)-(4-fluorophenylimino)methyl)naphthalen-2-ol
These compounds share similar structural features and chemical properties but differ in their specific substituents and functional groups, which can influence their reactivity and applications.
Properties
Molecular Formula |
C28H26FN3O6 |
---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
N-[(E)-[6-[[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C28H26FN3O6/c1-34-25-21(13-20-14-23(32-38-20)18-8-10-19(29)11-9-18)22(26(35-2)28-27(25)36-16-37-28)15-30-31-24(33)12-17-6-4-3-5-7-17/h3-11,15,20H,12-14,16H2,1-2H3,(H,31,33)/b30-15+ |
InChI Key |
WQYGEEBOEKUUBO-FJEPWZHXSA-N |
Isomeric SMILES |
COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)/C=N/NC(=O)CC5=CC=CC=C5)OC)OCO2 |
Canonical SMILES |
COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)C=NNC(=O)CC5=CC=CC=C5)OC)OCO2 |
Origin of Product |
United States |
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